molecular formula C19H18N2O3S B11056548 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1,4-dimethylquinolin-2(1H)-one

6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1,4-dimethylquinolin-2(1H)-one

Cat. No.: B11056548
M. Wt: 354.4 g/mol
InChI Key: DFBVINPYSMKQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1,4-dimethylquinolin-2(1H)-one is a complex organic compound that features a quinoline core substituted with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1,4-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1H-indole and 1,4-dimethylquinolin-2(1H)-one, which undergo sulfonylation and subsequent coupling reactions under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1,4-dimethylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1,4-dimethylquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The quinoline core can also participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indole derivatives: These compounds share the indole moiety and can exhibit similar biological activities.

    Quinoline derivatives: Compounds with a quinoline core can have comparable chemical properties and applications.

Uniqueness

6-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1,4-dimethylquinolin-2(1H)-one is unique due to the combination of the indole and quinoline moieties, which can result in distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-ylsulfonyl)-1,4-dimethylquinolin-2-one

InChI

InChI=1S/C19H18N2O3S/c1-13-11-19(22)20(2)18-8-7-15(12-16(13)18)25(23,24)21-10-9-14-5-3-4-6-17(14)21/h3-8,11-12H,9-10H2,1-2H3

InChI Key

DFBVINPYSMKQHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.